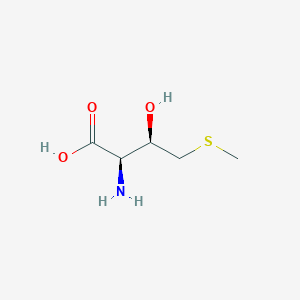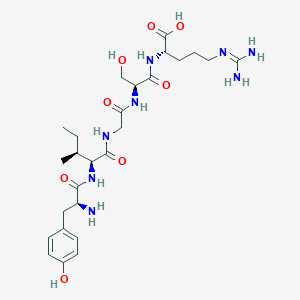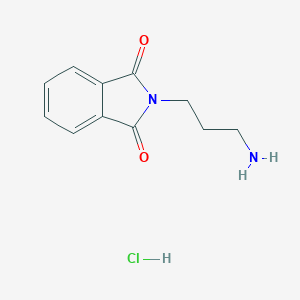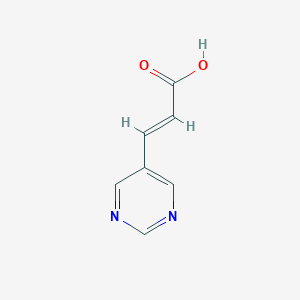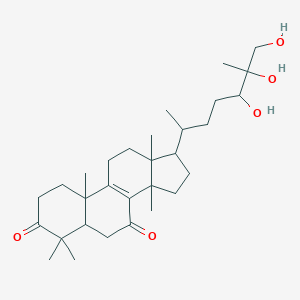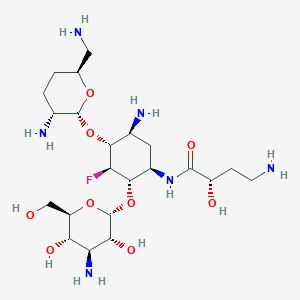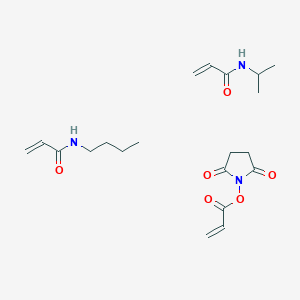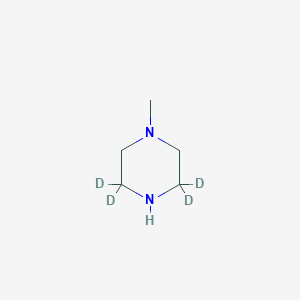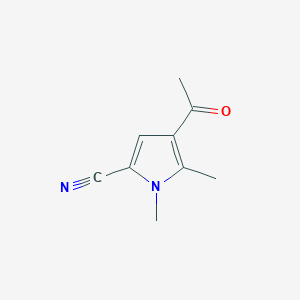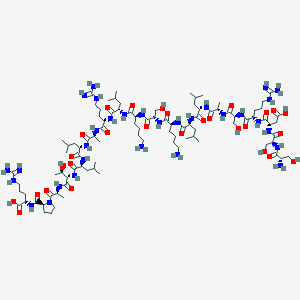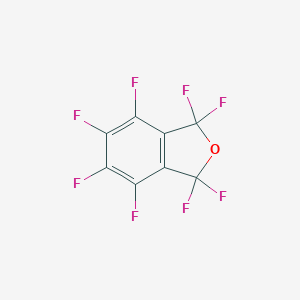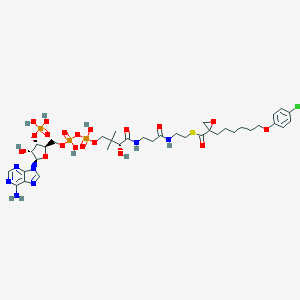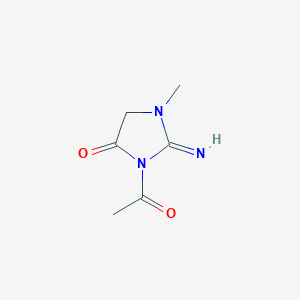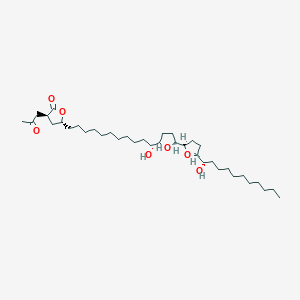
2,4-cis-Asimicinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-cis-Asimicinone is a natural product that belongs to the annonaceous acetogenin family. This compound is extracted from the leaves of Annona cherimola, a tropical fruit tree that is native to the Andes mountains in South America. 2,4-cis-Asimicinone is known for its potent cytotoxicity against cancer cells and its ability to inhibit the growth of certain pathogens.
Applications De Recherche Scientifique
2,4-cis-Asimicinone has been extensively studied for its potential use in cancer treatment. It has been found to have potent cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 2,4-cis-Asimicinone has been shown to inhibit the growth of certain pathogens, such as Plasmodium falciparum, the parasite that causes malaria.
Mécanisme D'action
The mechanism of action of 2,4-cis-Asimicinone is not fully understood, but it is believed to involve the inhibition of complex I of the mitochondrial electron transport chain. This leads to the disruption of ATP production and ultimately cell death. In addition, 2,4-cis-Asimicinone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
2,4-cis-Asimicinone has been shown to have a number of biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that can promote tumor growth. In addition, 2,4-cis-Asimicinone has been shown to have antimicrobial activity against a variety of pathogens, including bacteria, fungi, and parasites.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,4-cis-Asimicinone for lab experiments is its potency against cancer cells and pathogens. This makes it a valuable tool for studying the mechanisms of cancer and infectious diseases. However, one limitation is that the compound is difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Orientations Futures
There are several future directions for research on 2,4-cis-Asimicinone. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of more efficient synthesis and purification methods for the compound. Finally, there is interest in exploring the antimicrobial properties of 2,4-cis-Asimicinone and its potential use in the treatment of infectious diseases.
Méthodes De Synthèse
The synthesis of 2,4-cis-Asimicinone involves the extraction of the compound from the leaves of Annona cherimola. The leaves are dried and ground into a powder, which is then extracted with a solvent such as methanol or ethanol. The extract is then purified using various chromatography techniques to isolate the 2,4-cis-Asimicinone compound.
Propriétés
Numéro CAS |
123012-00-0 |
|---|---|
Nom du produit |
2,4-cis-Asimicinone |
Formule moléculaire |
C37H66O7 |
Poids moléculaire |
622.9 g/mol |
Nom IUPAC |
(3S,5R)-5-[(11R)-11-hydroxy-11-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30-27-29(26-28(2)38)37(41)42-30/h29-36,39-40H,3-27H2,1-2H3/t29-,30-,31+,32-,33-,34?,35-,36-/m1/s1 |
Clé InChI |
KGGVWMAPBXIMEM-WPNKHTOASA-N |
SMILES isomérique |
CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CCC(O2)[C@@H](CCCCCCCCCC[C@@H]3C[C@H](C(=O)O3)CC(=O)C)O)O |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |
SMILES canonique |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |
Synonymes |
2,4-cis-asimicinone 2,4-trans-asimicinone asimicinone bullatacinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



